molecular formula C7H7BrS B1290585 3-Bromo-2-methylthiophenol CAS No. 1263377-44-1

3-Bromo-2-methylthiophenol

Cat. No.: B1290585
CAS No.: 1263377-44-1
M. Wt: 203.1 g/mol
InChI Key: LEOFHMZWMVHVIS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthiophenol is an organosulfur compound with the molecular formula C7H7BrS. It is a derivative of thiophenol, where the thiol group is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylthiophenol can be synthesized through several methods. One common approach involves the bromination of 2-methylthiophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds as follows:

C7H8S+Br2C7H7BrS+HBr\text{C}_7\text{H}_8\text{S} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_7\text{BrS} + \text{HBr} C7​H8​S+Br2​→C7​H7​BrS+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylthiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as ethanol or water.

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 2-methylthiophenol derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of 2-methylthiophenol.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylthiophenol involves its interaction with various molecular targets. The bromine atom and thiol group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its ability to undergo redox reactions may influence cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 3-Bromo-2-methylphenol
  • 2-Methylthiophenol

Comparison: 3-Bromo-2-methylthiophenol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity compared to its analogs. For instance, 2-Bromo-3-methylthiophene lacks the thiol group, affecting its chemical behavior and applications. Similarly, 3-Bromo-2-methylphenol has a hydroxyl group instead of a thiol group, leading to different reactivity patterns .

Properties

IUPAC Name

3-bromo-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOFHMZWMVHVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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